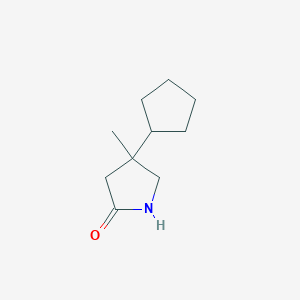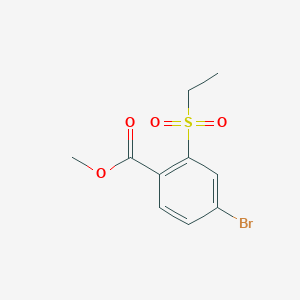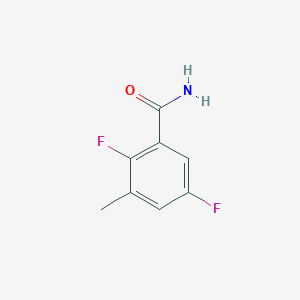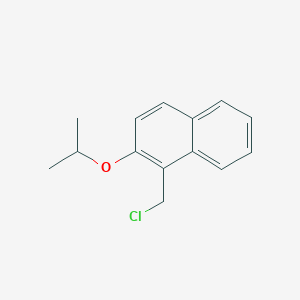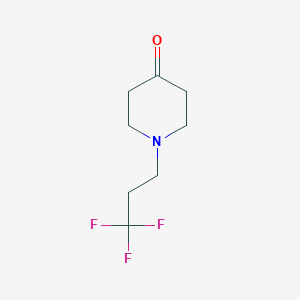
1-(3,3,3-Trifluoropropyl)piperidin-4-one
Overview
Description
1-(3,3,3-Trifluoropropyl)piperidin-4-one is a chemical compound with the CAS Number: 1342825-61-9. Its molecular weight is 195.18 . The IUPAC name for this compound is 1-(3,3,3-trifluoropropyl)-4-piperidinone .
Molecular Structure Analysis
The InChI code for 1-(3,3,3-Trifluoropropyl)piperidin-4-one is1S/C8H12F3NO/c9-8(10,11)3-6-12-4-1-7(13)2-5-12/h1-6H2 . This compound contains a total of 25 bonds, including 13 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .
Scientific Research Applications
1. Antimicrobial Activity
- Application Summary: Piperidin-4-one derivatives, including 1-(3,3,3-Trifluoropropyl)piperidin-4-one, have been studied for their potential as antibacterial and antifungal agents .
- Methods of Application: The compounds were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate. Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .
- Results: Some of these compounds exhibited significant antimicrobial activity (compared with ampicillin) and antifungal activity (compared with terbinafine). The study suggests that these compounds could be used as a template for the future development of more potent antimicrobial agents .
2. Antiviral Activity
- Application Summary: Isatin-based imidazole derivatives, which could potentially include 1-(3,3,3-Trifluoropropyl)piperidin-4-one, have shown significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) .
- Methods of Application: The study conducted receptor–ligand interaction studies .
- Results: The compounds exhibited comparable activity to remdesivir, a known antiviral drug .
3. Synthesis of Biologically Active Piperidines
- Application Summary: Piperidines, including 1-(3,3,3-Trifluoropropyl)piperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
4. Chemical Modulation
- Application Summary: The compound 1-(3,3,3-Trifluoropropyl)piperidin-4-one could potentially be used in the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring .
- Methods of Application: The study conducted receptor–ligand interaction studies .
- Results: The compounds exhibited comparable activity to remdesivir, a known antiviral drug .
5. Synthesis of Biologically Active Compounds
- Application Summary: Piperidines, including 1-(3,3,3-Trifluoropropyl)piperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
6. Chemical Modulation
- Application Summary: The compound 1-(3,3,3-Trifluoropropyl)piperidin-4-one could potentially be used in the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring .
- Methods of Application: The study conducted receptor–ligand interaction studies .
- Results: The compounds exhibited comparable activity to remdesivir, a known antiviral drug .
Safety And Hazards
properties
IUPAC Name |
1-(3,3,3-trifluoropropyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)3-6-12-4-1-7(13)2-5-12/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXWSKFPCLYBLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3,3-Trifluoropropyl)piperidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



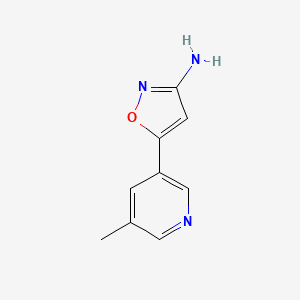


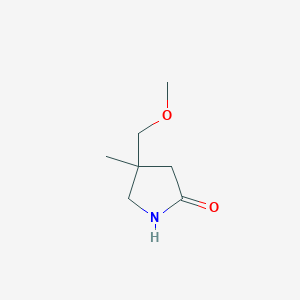
![1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530107.png)

